molecular formula C27H25NO4 B14955551 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide CAS No. 462069-54-1

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide

Cat. No.: B14955551
CAS No.: 462069-54-1
M. Wt: 427.5 g/mol
InChI Key: CQRYVGIOUBBYEZ-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a naphthalene core substituted with ethoxy, methoxy, and phenyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 4-ethoxybenzaldehyde with 6,7-dimethoxy-2-naphthoic acid, followed by amide formation with aniline under appropriate conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of iron(III) bromide for bromination.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties

Properties

CAS No.

462069-54-1

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C27H25NO4/c1-4-32-22-12-10-18(11-13-22)23-15-20(27(29)28-21-8-6-5-7-9-21)14-19-16-25(30-2)26(31-3)17-24(19)23/h5-17H,4H2,1-3H3,(H,28,29)

InChI Key

CQRYVGIOUBBYEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4=CC=CC=C4)OC)OC

Origin of Product

United States

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